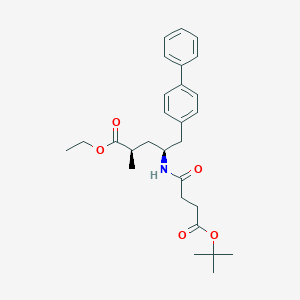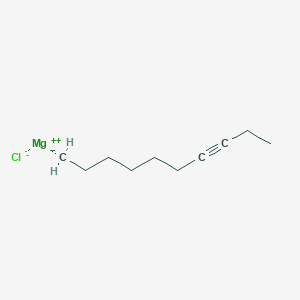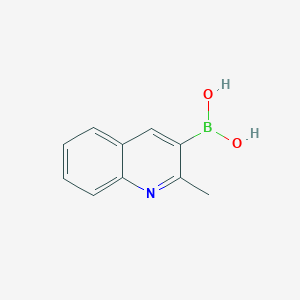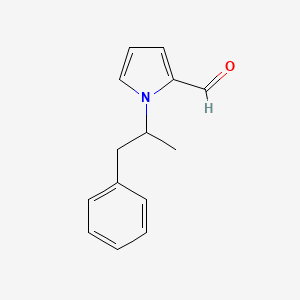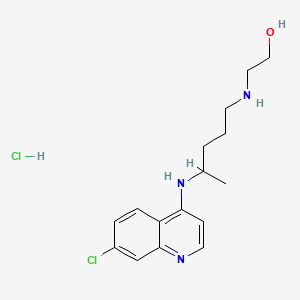
Cletoquine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cletoquine Hydrochloride is a major active metabolite of Hydroxychloroquine, a Chloroquine derivative. It exhibits significant antiviral and antimalarial effects, particularly against the chikungunya virus and malaria . This compound is primarily used in research settings and has shown potential in treating autoimmune diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cletoquine Hydrochloride is synthesized through a series of chemical reactions involving Hydroxychloroquine. The process typically involves the following steps:
Hydroxychloroquine Conversion: Hydroxychloroquine is converted to Cletoquine through a series of chemical reactions, including oxidation and reduction steps.
Hydrochloride Formation: The resulting Cletoquine is then reacted with hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large reactors are used to carry out the chemical reactions under controlled temperature and pressure conditions.
Purification: The product is purified using techniques such as crystallization and filtration to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions: Cletoquine Hydrochloride undergoes various chemical reactions, including:
Oxidation: Cletoquine can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert Cletoquine back to its precursor forms.
Substitution: Cletoquine can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various Cletoquine derivatives, which can have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Cletoquine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for studying the behavior of Chloroquine derivatives.
Biology: Investigated for its antiviral properties against viruses like chikungunya and its antimalarial effects.
Medicine: Explored for potential use in treating autoimmune diseases such as lupus and rheumatoid arthritis.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents .
Wirkmechanismus
Cletoquine Hydrochloride exerts its effects through several mechanisms:
Lysosomal Activity Interference: It interferes with lysosomal activity, affecting the degradation of cellular components.
Autophagy Inhibition: It inhibits autophagy, a process involved in the degradation and recycling of cellular components.
Membrane Stability: It interacts with cellular membranes, altering their stability and function.
Signaling Pathways: It modulates signaling pathways and transcriptional activity, leading to reduced cytokine production and immune response modulation
Vergleich Mit ähnlichen Verbindungen
- Hydroxychloroquine
- Chloroquine
- Desethylhydroxychloroquine
- Cletoquine Oxalate .
Eigenschaften
Molekularformel |
C16H23Cl2N3O |
|---|---|
Molekulargewicht |
344.3 g/mol |
IUPAC-Name |
2-[4-[(7-chloroquinolin-4-yl)amino]pentylamino]ethanol;hydrochloride |
InChI |
InChI=1S/C16H22ClN3O.ClH/c1-12(3-2-7-18-9-10-21)20-15-6-8-19-16-11-13(17)4-5-14(15)16;/h4-6,8,11-12,18,21H,2-3,7,9-10H2,1H3,(H,19,20);1H |
InChI-Schlüssel |
QHQKUZCYOUFMEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


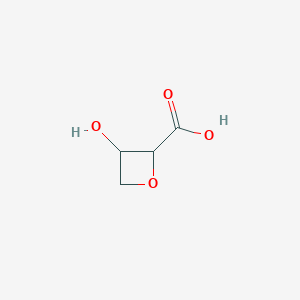
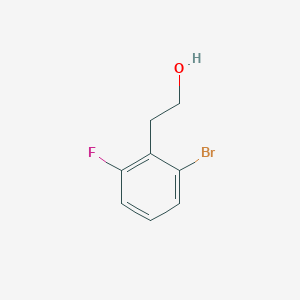
![2,6-Dideoxy-3,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]-D-ribo-hexose](/img/structure/B13437923.png)
![[(2R,3R)-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutyl] acetate](/img/structure/B13437931.png)
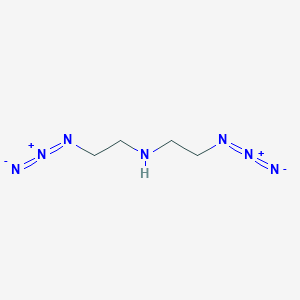
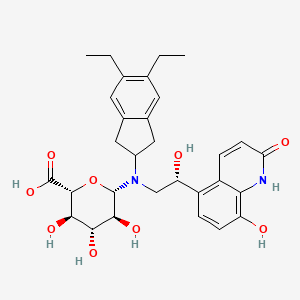
![N-(4-chlorophenyl)-2-[5-methoxy-3-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]indol-1-yl]acetamide](/img/structure/B13437953.png)
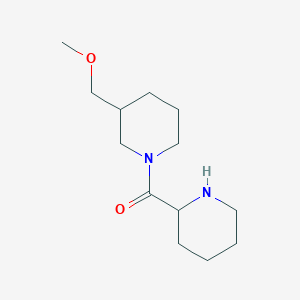
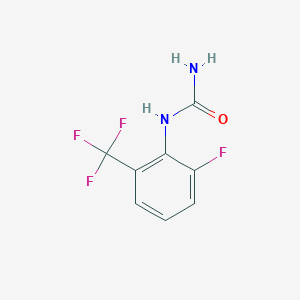
![Methyl 2-[(1-phenylpropan-2-yl)amino]acetate](/img/structure/B13437981.png)
